molecular formula C15H21N3O4S B5408996 1-acetyl-N-{4-[(methylamino)sulfonyl]phenyl}-4-piperidinecarboxamide

1-acetyl-N-{4-[(methylamino)sulfonyl]phenyl}-4-piperidinecarboxamide

Cat. No. B5408996
M. Wt: 339.4 g/mol
InChI Key: SLHCHFMXUDZASI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-acetyl-N-{4-[(methylamino)sulfonyl]phenyl}-4-piperidinecarboxamide is a chemical compound that belongs to the class of sulfonamide drugs. It is commonly referred to as MS-275 or entinostat. This compound has been found to have potential applications in cancer treatment and research.

Scientific Research Applications

1-acetyl-N-{4-[(methylamino)sulfonyl]phenyl}-4-piperidinecarboxamide has been extensively researched for its potential applications in cancer treatment. It has been found to inhibit histone deacetylases (HDACs), which are enzymes that are involved in the regulation of gene expression. Inhibition of HDACs results in the activation of tumor suppressor genes and the inhibition of oncogenes, leading to the suppression of cancer cell growth.

Mechanism of Action

1-acetyl-N-{4-[(methylamino)sulfonyl]phenyl}-4-piperidinecarboxamide works by inhibiting HDACs, which are enzymes that remove acetyl groups from histones, resulting in the repression of gene expression. Inhibition of HDACs by this compound leads to the accumulation of acetylated histones, resulting in the activation of tumor suppressor genes and the inhibition of oncogenes, leading to the suppression of cancer cell growth.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and enhance the immune response against cancer cells. It has also been found to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-acetyl-N-{4-[(methylamino)sulfonyl]phenyl}-4-piperidinecarboxamide in lab experiments is its specificity for HDACs. It has been found to selectively inhibit class I HDACs, which are involved in the regulation of gene expression. Another advantage is its ability to induce apoptosis in cancer cells, which makes it a potential candidate for cancer treatment. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which makes it difficult to administer in vivo.

Future Directions

For research include the development of more soluble analogs of 1-acetyl-N-{4-[(methylamino)sulfonyl]phenyl}-4-piperidinecarboxamide, the investigation of its potential use in combination with other anticancer agents, and the investigation of its potential use in the treatment of other diseases, such as neurodegenerative disorders and inflammatory diseases.

Synthesis Methods

The synthesis of 1-acetyl-N-{4-[(methylamino)sulfonyl]phenyl}-4-piperidinecarboxamide involves the reaction of 4-aminobenzenesulfonyl chloride with N-benzylpiperidine in the presence of triethylamine. This reaction results in the formation of N-benzyl-N-(4-aminobenzenesulfonyl)-4-piperidinecarboxamide. The final step involves the acetylation of the amine group of the piperidine ring using acetic anhydride and pyridine, resulting in the formation of this compound.

properties

IUPAC Name

1-acetyl-N-[4-(methylsulfamoyl)phenyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4S/c1-11(19)18-9-7-12(8-10-18)15(20)17-13-3-5-14(6-4-13)23(21,22)16-2/h3-6,12,16H,7-10H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLHCHFMXUDZASI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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